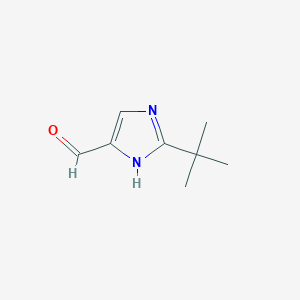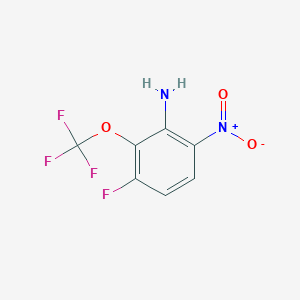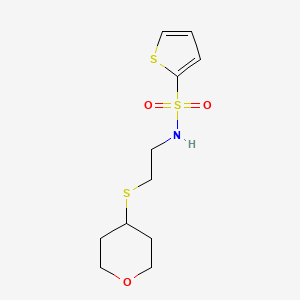![molecular formula C21H20N2O4 B2369408 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide CAS No. 1101640-13-4](/img/structure/B2369408.png)
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide, also known as BEI-9, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Metal–Organic Frameworks
The compound (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide has been studied in the context of metal–organic frameworks (MOFs). A study by Sun et al. (2012) explores the synthesis, structure, thermostability, and luminescence of carboxylate-assisted ethylamide metal–organic frameworks. These frameworks exhibit unique topologies and interpenetrating structures, contributing to their stability and luminescent properties (Sun et al., 2012).
KCNQ2 Opener Activity
In the field of biochemistry, this compound has been associated with KCNQ2 opener activity. Wu et al. (2004) identified derivatives of this compound as highly potent and efficacious KCNQ2 openers, showing significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).
Antibacterial and Antifungal Activities
The compound has been used in reactions with nucleophilic reagents containing nitrogen and sulfur. Shiba et al. (2010) reported that some products of these reactions exhibited moderate activities against antibacterial and antifungal agents (Shiba et al., 2010).
Synthesis of Heterocyclic Compounds
Elmagd et al. (2017) utilized derivatives of this compound as a precursor for the synthesis of various heterocyclic ring systems, including imidazole and oxadiazole, which were also assessed for their antimicrobial activity (Elmagd et al., 2017).
Polymerizable Visible Light Initiators
In the field of material sciences, Yang et al. (2018) synthesized acrylated derivatives of this compound for use as one-component visible light initiators. These initiators displayed good photopolymerization performance and high migration stability in their initiated cured films (Yang et al., 2018).
Formation of 1-Acyloxyiminium Salts
Bottomley and Boyd (1980) studied the acylation of tertiary carboxamides, including derivatives of this compound. They explored the formation of 1-acyloxyiminium salts and their subsequent reactions to yield various intermediates (Bottomley & Boyd, 1980).
RAFT Polymerization
Mori et al. (2005) conducted RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization of monosubstituted acrylamides with an amino acid moiety, derived from this compound. The study focused on achieving controlled molecular weight and low polydispersity (Mori et al., 2005).
Wirkmechanismus
Action Environment:
Environmental factors (e.g., pH, temperature, and co-administered substances) influence drug action. Stability under varying conditions affects its therapeutic efficacy. Investigating these factors ensures optimal use and storage.
1: Read more about the intramolecular migration of carboxyl groups during para-hydroxybenzoate catabolism 2: Compound details on Sigma-Aldrich 3: CTDbase entry for the compound
Eigenschaften
IUPAC Name |
1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-22-21(25)17-12-15-5-3-4-6-16(15)23(17)20(24)10-8-14-7-9-18-19(11-14)27-13-26-18/h3-11,17H,2,12-13H2,1H3,(H,22,25)/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXGSHSSNAXCV-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2369326.png)

![N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2369331.png)
![2-(Ethylthio)-3-(4-methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2369332.png)


![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)



![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2369347.png)